Olivetolic acid

Overview

Description

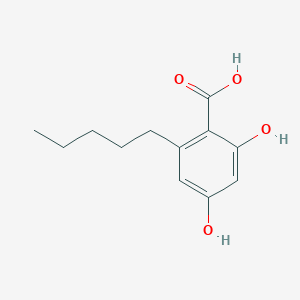

Olivetolic acid (OLA) is a monoaromatic secondary metabolite synthesized via a polyketide pathway involving two key enzymes: olivetol synthase (OLS) and this compound cyclase (OAC) . It is a critical precursor in the biosynthesis of cannabinoids, providing the polyketide core for compounds like cannabigerolic acid (CBGA) . Structurally, OLA features a resorcinol core with a pentyl side chain and a carboxylic acid group (Fig. 1). Pharmacologically, it exhibits antibacterial, anticonvulsant, and photoprotective properties . Its instability in bacterial systems (e.g., degradation in E. coli) complicates bioproduction, necessitating optimized enzymatic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivetolic acid can be synthesized through various methods. One common approach involves the use of polyketide synthases, which catalyze the formation of this compound from hexanoyl-CoA and malonyl-CoA . Another method involves the catalytic oxidative aromatization process, where olivetol and its derivatives are synthesized from commonly available precursors using atom-economical catalysis .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered microbial cell factories such as Escherichia coli. This method involves the combinatorial expression of polyketide synthase and cyclase enzymes, along with auxiliary enzymes to increase the supply of hexanoyl-CoA and malonyl-CoA . This approach has demonstrated the potential for large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Olivetolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion into cannabigerolic acid through the addition of geranyl pyrophosphate, catalyzed by an aromatic prenyltransferase .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include geranyl pyrophosphate, aromatic prenyltransferase, and this compound cyclase . The conditions for these reactions typically involve specific temperature and pH ranges to ensure optimal enzyme activity.

Major Products: The major products formed from the reactions of this compound include cannabigerolic acid and other cannabinoids such as tetrahydrocannabinol and cannabidiol .

Scientific Research Applications

Biosynthesis and Chemical Properties

Olivetolic acid is a polyketide compound produced primarily in the Cannabis sativa plant. It serves as a precursor to cannabinoids such as CBD and tetrahydrocannabinol (THC). The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by tetraketide synthase (TKS) and this compound cyclase (OAC). TKS initiates the production of linear tetraketide intermediates, which are subsequently converted to this compound by OAC through a cyclization process .

Cannabinoid Production

This compound is crucial for the biotechnological production of cannabinoids. Engineered microbial systems, such as Yarrowia lipolytica and Escherichia coli, have been utilized to enhance the biosynthesis of this compound. Recent studies have reported significant increases in this compound production through metabolic engineering approaches that optimize precursor availability and fermentation conditions .

| Microbial System | Production Yield (mg/L) | Optimization Techniques |

|---|---|---|

| Yarrowia lipolytica | Up to 80 | Pathway bottleneck identification |

| Escherichia coli | 70 | Co-expression of auxiliary genes |

Pharmaceutical Applications

This compound has potential therapeutic applications due to its role in cannabinoid synthesis. Cannabinoids are known for their neuroactive properties and are being investigated for their efficacy in treating various conditions, including epilepsy, chronic pain, and anxiety disorders. The ability to produce this compound in large quantities can facilitate the development of cannabinoid-based pharmaceuticals .

Agricultural Biotechnology

Research into this compound's role in plant metabolism has implications for agricultural biotechnology. By understanding the biosynthetic pathways of cannabinoids, scientists can develop strategies to enhance cannabinoid content in hemp crops through genetic modifications or selective breeding .

Case Study 1: Enhanced Cannabinoid Production

A study demonstrated that co-expressing TKS and OAC in E. coli significantly increased the yield of this compound and subsequently cannabinoids. This approach involved optimizing fermentation conditions and medium composition, leading to a five-fold increase in production levels .

Case Study 2: Metabolic Engineering in Yeast

Another study focused on engineering Yarrowia lipolytica for improved this compound synthesis. By identifying and overcoming rate-limiting steps in the biosynthetic pathway, researchers achieved an 83-fold increase in this compound production. This advancement highlights the potential of yeast as a platform for cannabinoid synthesis .

Mechanism of Action

The mechanism of action of olivetolic acid involves its conversion into other cannabinoids through enzymatic reactions. For example, this compound is converted into cannabigerolic acid by the action of this compound cyclase and aromatic prenyltransferase . These cannabinoids then exert their effects by interacting with cannabinoid receptors in the body, influencing various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Olivetol

- Structure: Lacks the carboxylic acid group of OLA, retaining the pentyl-substituted resorcinol core .

- Biosynthesis : Produced by type III polyketide synthases (e.g., TKS) via decarboxylative aldol condensation without OAC .

- Occurrence : More abundant than OLA in lichen extracts (e.g., Placidium doesaiense) .

Divarinolic Acid

- Structure : Analogous to OLA but with a shorter 3-carbon (propyl) side chain .

- Biosynthesis: Derived from a polyketide pathway using butanoyl-CoA instead of hexanoyl-CoA .

- Role: Precursor to cannabigerovarinic acid (CBGVA), a varin-type cannabinoid .

- Physicochemical Properties : Reduced hydrophobicity compared to OLA, leading to distinct chromatographic retention times .

4-O-Methylolivetolcarboxylic Acid

- Structure : Methylated derivative of OLA at the 4-hydroxyl position .

- Occurrence : Isolated from lichen Cladonia portentosa; first reported in 2023 .

Usnic Acid

- Activity : Exhibits anticholinesterase activity (25% inhibition at 125 µM) and cytotoxicity, unlike OLA .

Perlatolic Acid

- Structure: A depside with a long aliphatic chain; unrelated to OLA’s resorcinol core .

- Activity : Moderate anticholinesterase activity (20% inhibition at 250 µM) and cytotoxicity .

Pharmacological and Biochemical Comparisons

Antioxidant Activity

- Olivetolic Acid: Demonstrates superior ABTS•+ scavenging (70% radical neutralization), outperforming divarinolmonomethylether, decarboxydivaricatic acid, and usnic acid .

- Olivetol : Lower antioxidant efficacy due to the absence of the carboxylic acid group, which enhances electron donation in OLA .

Data Tables

Table 1. Structural Comparison of this compound and Analogues

| Compound | Core Structure | Side Chain | Functional Groups | Key Enzymes |

|---|---|---|---|---|

| This compound | Resorcinol | C5 (pentyl) | -COOH, -OH | OLS, OAC |

| Olivetol | Resorcinol | C5 (pentyl) | -OH | TKS |

| Divarinolic acid | Resorcinol | C3 (propyl) | -COOH, -OH | Divarinate synthase |

| 4-O-Me-OLA derivative | Resorcinol | C5 (pentyl) | -COOH, -OCH3 | Methyltransferase (hypothetical) |

Biological Activity

Olivetolic acid (OLA) is a significant precursor in the biosynthesis of cannabinoids, particularly cannabidiol (CBD) and cannabigerolic acid (CBGA). This compound, derived from the cannabis plant (Cannabis sativa), has garnered attention for its potential biological activities, including antimicrobial properties and its role in the synthesis of various cannabinoids. This article aims to explore the biological activity of this compound through a detailed examination of its biosynthesis, enzymatic pathways, and potential therapeutic applications.

1. Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions involving polyketide synthases (PKS). The key enzymes involved in its biosynthesis include:

- This compound Synthase (OLS) : Catalyzes the condensation of hexanoyl-CoA and malonyl-CoA to form this compound.

- This compound Cyclase (OAC) : Converts linear polyketides into cyclic forms.

The overall reaction can be summarized as follows:

Recent studies have demonstrated that optimizing the expression of OLS and OAC in genetically engineered yeast (Yarrowia lipolytica) can significantly enhance the yield of this compound, achieving an increase of over 83-fold compared to wild-type strains .

Table 1: Enzymatic Pathways in this compound Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| OLS | Condensation of hexanoyl-CoA and malonyl-CoA | Cannabis sativa |

| OAC | Cyclization of linear polyketides | Cannabis sativa |

2.1 Antimicrobial Properties

Recent research has highlighted the antibacterial activities of this compound and its derivatives. Studies indicate that OLA exhibits significant antibacterial effects against various pathogens, suggesting its potential as a natural antimicrobial agent. For instance, a study found that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2.2 Neuroactive Properties

This compound is also a precursor to several neuroactive cannabinoids. The conversion of OLA into CBGA plays a crucial role in the pharmacological effects attributed to cannabis. Cannabinoids derived from this compound have been studied for their potential therapeutic effects on neurological disorders such as epilepsy, multiple sclerosis, and neurodegenerative diseases .

3. Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against common bacterial strains. The results showed that OLA inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an alternative antibiotic agent .

Case Study 2: Cannabinoid Synthesis Optimization

Researchers optimized the biosynthetic pathway for this compound in Yarrowia lipolytica, leading to increased production levels. By manipulating metabolic flux and co-expressing key enzymes, they achieved a production level of over 200 mg/L of this compound, which could significantly impact cannabinoid production for therapeutic use .

4. Conclusion

This compound is not only a vital precursor in cannabinoid biosynthesis but also possesses notable biological activities, particularly in antimicrobial and neuroactive domains. Continued research into its enzymatic pathways and potential therapeutic applications could pave the way for novel treatments derived from this compound.

Q & A

Basic Research Questions

Q. What are the core enzymatic pathways involved in olivetolic acid biosynthesis, and how can their mechanisms be experimentally validated?

this compound biosynthesis involves two key enzymes: olivetol synthase (OLS) and this compound cyclase (OAC). OLS catalyzes the condensation of hexanoyl-CoA and malonyl-CoA to form olivetol, while OAC facilitates cyclization to produce OLA . To validate these mechanisms, researchers can:

- Use in vitro enzyme assays with purified OLS and OAC, monitoring substrate conversion via HPLC or LC-MS.

- Employ gene knockout/knockdown in model organisms (e.g., Cannabis sativa) to observe pathway disruption.

- Analyze intermediates using isotopic labeling (e.g., -malonyl-CoA) to track carbon flux .

Q. What pharmacological properties of OLA have been experimentally confirmed, and what standardized assays are used to evaluate them?

OLA exhibits antibacterial, anticytotoxic, and photoprotective activities. Methodologies include:

- Antibacterial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus.

- Anticytotoxicity : MTT assays on cell lines (e.g., HepG2) exposed to oxidative stress inducers (e.g., HO).

- Photoprotection : UV-B irradiation models in human keratinocytes, measuring ROS reduction via fluorescent probes .

Advanced Research Questions

Q. How can conflicting data on OLA’s biosynthetic efficiency in heterologous systems be resolved?

Discrepancies in OLA yield (e.g., in Saccharomyces cerevisiae vs. E. coli) often stem from differences in precursor availability (e.g., hexanoyl-CoA) or enzyme compatibility. To address this:

- Optimize modular metabolic engineering : Fine-tune precursor pathways (e.g., mevalonate vs. malonyl-CoA) using dynamic regulation tools (e.g., CRISPRi/a).

- Apply proteomic profiling to identify host-specific bottlenecks (e.g., enzyme misfolding or cofactor limitations).

- Use compartmentalization strategies (e.g., peroxisomal targeting) to isolate toxic intermediates .

Q. What methodological frameworks are optimal for designing studies on OLA’s structure-activity relationships (SAR)?

SAR studies require systematic approaches:

- PICOT Framework : Define Population (e.g., enzyme variants), Intervention (chemical modifications to OLA), Comparison (wild-type vs. analogs), Outcome (binding affinity/activity), and Timeframe (kinetic assays).

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict interactions with targets like polyketide synthases.

- High-throughput screening : Combinatorial libraries of OLA derivatives tested via microfluidic platforms .

Q. How can researchers address reproducibility challenges in OLA quantification across studies?

Inconsistent quantification methods (e.g., UV spectroscopy vs. LC-MS) lead to variability. Solutions include:

- Standardized protocols : Adopt validated LC-MS/MS methods with deuterated internal standards (e.g., d-OLA).

- Interlaboratory validation : Collaborative trials to harmonize extraction protocols (e.g., solvent systems, pH conditions).

- Open-data repositories : Share raw chromatographic data and calibration curves via platforms like MetaboLights .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in OLA bioactivity studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC/IC values. For multi-parametric datasets:

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Employ Bayesian hierarchical modeling to account for inter-experiment variability.

- Validate assumptions via residual plots and normality tests (e.g., Shapiro-Wilk) .

Q. How can synthetic biology strategies enhance OLA production while minimizing metabolic burden?

Key strategies include:

- Dynamic pathway regulation : Use quorum-sensing systems (e.g., LuxR/LuxI) to decouple growth and production phases.

- Co-culture systems : Divide biosynthetic steps between specialized microbial strains (e.g., S. cerevisiae for OLS/OAC, E. coli for precursor synthesis).

- CRISPR-mediated genome minimization : Remove nonessential genes in host organisms to redirect metabolic flux .

Q. Data Interpretation & Contradictions

Q. How should researchers interpret contradictory findings on OLA’s role in cannabinoid biosynthesis?

Conflicting reports (e.g., OLA vs. divarinolic acid as intermediates) may arise from species-specific enzyme promiscuity. Mitigation steps:

- Conduct phylogenetic analysis of OAC homologs to identify lineage-specific catalytic differences.

- Perform in vitro substrate specificity assays with alternative starter units (e.g., butyryl-CoA).

- Cross-validate findings using isotopic tracing (-labeled precursors) in Cannabis trichomes .

Q. What criteria should guide the selection of model systems for OLA-related toxicology studies?

Prioritize systems with:

- Relevant metabolic pathways : Human hepatocyte models (e.g., HepaRG) for cytochrome P450-mediated metabolism.

- Translational relevance : 3D organoids or zebrafish embryos for photoprotection studies.

- Ethical alignment : Adhere to ARRIVE 2.0 guidelines for animal studies and use in silico models (e.g., QSAR) where feasible .

Properties

IUPAC Name |

2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKFRRXJUJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197688 | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-72-5 | |

| Record name | Olivetolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVETOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.